

Atriopeptin II Radioimmunoassay: Application Notes and Protocols

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Compound of Interest

Compound Name: Atriopeptin II (rat, mouse)

Cat. No.: B1591219

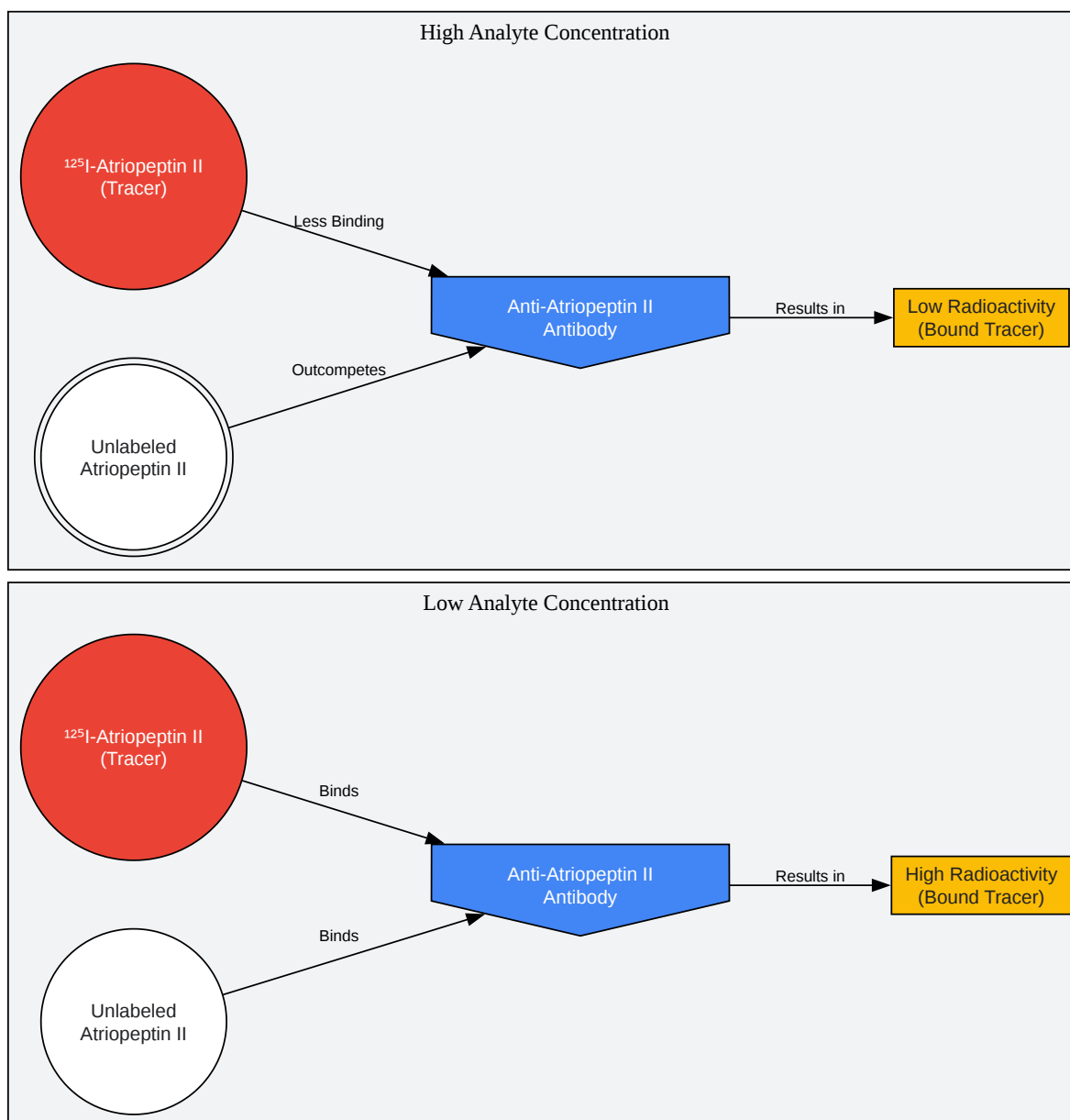
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), in biological samples using a radioimmunoassay (RIA). This competitive binding assay is a highly sensitive method suitable for research and drug development applications.

Principle of the Assay

The Atriopeptin II radioimmunoassay is a competitive assay. It is based on the competition between unlabeled Atriopeptin II (in standards or samples) and a fixed amount of radiolabeled Atriopeptin II (the tracer, typically labeled with Iodine-125) for a limited number of binding sites on a specific antibody. As the concentration of unlabeled Atriopeptin II in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the bound radioactivity as a function of the concentration of unlabeled Atriopeptin II standards. The concentration of Atriopeptin II in unknown samples can then be determined by comparing the measured radioactivity to the standard curve.^[1]



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Caption: Competitive binding principle of the Atriopeptin II RIA.

Experimental Protocols

This section outlines a general protocol for an Atriopeptin II radioimmunoassay. Specific details may vary between different commercial kits, and it is essential to follow the manufacturer's instructions.

Sample Collection and Preparation

Proper sample collection and handling are critical for accurate results.

- Sample Type: EDTA-plasma is the recommended sample type.[\[2\]](#)
- Collection: Blood should be collected by venipuncture into tubes containing EDTA on crushed ice.[\[2\]](#)
- Processing: Centrifuge the blood at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.[\[2\]](#)
- Stabilization: Add a protease inhibitor, such as aprotinin (e.g., 200 KIU/mL of plasma), to prevent degradation of Atriopeptin II.[\[2\]](#)
- Storage: Store plasma samples in polystyrene tubes at -20°C or lower.[\[2\]](#)

Plasma Extraction

For accurate measurement, especially at low concentrations, extraction of Atriopeptin II from plasma is highly recommended to remove interfering substances.[\[3\]](#)[\[4\]](#) C18 Sep-Pak cartridges are commonly used for this purpose.[\[3\]](#)[\[5\]](#)

- Cartridge Pre-treatment:
 - Wash the C18 cartridge with 5 mL of 4% acetic acid in 86% ethanol.[\[5\]](#)
 - Wash with 5 mL of methanol.[\[5\]](#)
 - Wash with 5 mL of distilled water.[\[5\]](#)
 - Equilibrate with 5 mL of 4% acetic acid.[\[5\]](#)

- Sample Loading:
 - Acidify 0.5 mL of plasma with 1.5 mL of 4% acetic acid.[\[5\]](#)
 - Load the acidified plasma onto the pre-treated cartridge.[\[5\]](#)
- Washing:
 - Wash the cartridge twice with 3 mL of distilled water.[\[5\]](#)
- Elution:
 - Elute the peptide with 3 mL of 4% acetic acid in 86% ethanol.[\[5\]](#)
- Drying and Reconstitution:
 - Evaporate the eluate to dryness under a stream of nitrogen at 37°C.[\[5\]](#)
 - Add 1 mL of 100% ethanol, mix, and evaporate to dryness again.[\[5\]](#)
 - Reconstitute the dried extract in assay buffer (e.g., 250 µL) for use in the RIA.[\[5\]](#)

Reagent Preparation

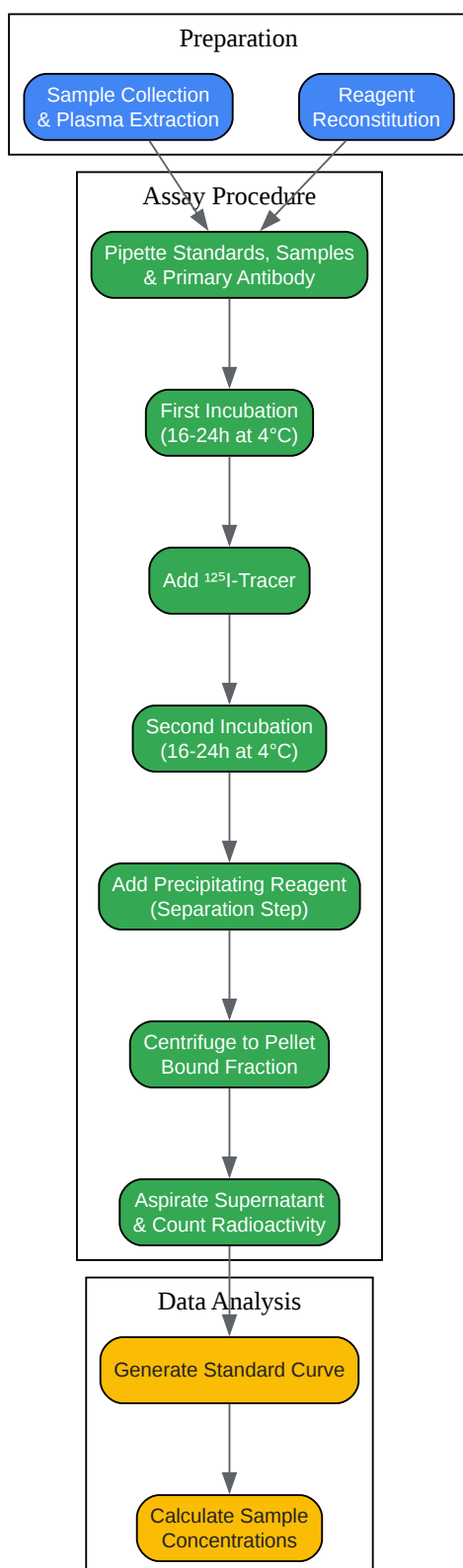
- Assay Buffer: Reconstitute the concentrated assay buffer with distilled or deionized water as per the kit instructions. This buffer is used for reconstituting standards, tracer, antibody, and for sample dilution.[\[2\]](#)[\[6\]](#)
- Standards: Reconstitute the lyophilized Atriopeptin II standard with the assay buffer to create a stock solution. Prepare a series of standards by serial dilution of the stock solution.[\[6\]](#)
- Antibody: Reconstitute the lyophilized anti-Atriopeptin II antibody with the specified volume of assay buffer.[\[2\]](#)[\[5\]](#)
- Tracer (¹²⁵I-Atriopeptin II): Reconstitute the radiolabeled tracer with the specified volume of assay buffer. Handle with appropriate safety precautions for radioactive materials.[\[2\]](#)[\[5\]](#)

Radioimmunoassay Procedure

The following is a typical non-equilibrium (delayed tracer addition) protocol, which can enhance assay sensitivity.[\[2\]](#)

- Assay Setup:
 - Label polystyrene tubes (12 x 75 mm) for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, controls, and unknown samples.
- Pipetting:
 - Pipette 100 µL of assay buffer into the NSB tubes.
 - Pipette 100 µL of each standard, control, and reconstituted sample extract into the corresponding tubes.[\[2\]](#)
 - Add 200 µL of the reconstituted anti-Atriopeptin II antibody to all tubes except the TC and NSB tubes.[\[2\]](#)
 - Add 200 µL of assay buffer to the NSB tubes.[\[2\]](#)
- First Incubation:
 - Vortex all tubes and incubate for 16-24 hours at 4°C.[\[2\]](#)[\[6\]](#)
- Tracer Addition:
 - Add 100 µL or 200 µL (depending on the kit) of the reconstituted ¹²⁵I-Atriopeptin II tracer to all tubes.[\[2\]](#)[\[6\]](#)
- Second Incubation:
 - Vortex all tubes and incubate for another 16-24 hours at 4°C.[\[2\]](#)[\[6\]](#)
- Separation of Bound and Free Tracer:
 - A second antibody precipitation method is commonly used. Add 500 µL of precipitating reagent (e.g., goat anti-rabbit serum and normal rabbit serum in RIA buffer, or a second antibody/polyethylene glycol system) to all tubes except the TC tubes.[\[2\]](#)[\[6\]](#)

- Vortex and incubate for 30-90 minutes at room temperature or 2-8°C as specified.[1][2]
- Centrifugation:
 - Centrifuge all tubes (except TC) at approximately 1700 x g for 20 minutes at 4°C.[6]
- Decanting/Aspiration:
 - Immediately after centrifugation, carefully decant or aspirate the supernatant, leaving the pellet at the bottom of the tube.[1][2]
- Counting:
 - Measure the radioactivity of the pellet in each tube (and the TC tubes) using a gamma counter for 1 minute.[2]



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